molecular formula C14H16N4O2S B4012069 1-methyl-2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylimidazole

1-methyl-2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylimidazole

Cat. No.: B4012069
M. Wt: 304.37 g/mol
InChI Key: UDAHVZAILPVZBW-UHFFFAOYSA-N
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Description

1-methyl-2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylimidazole is a complex organic compound with a unique structure that combines an imidazole ring with a nitro-substituted phenyl group and a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylimidazole typically involves multi-step organic reactions One common approach is to start with the imidazole ring and introduce the phenyl group through a substitution reaction The nitro group can be added via nitration, and the pyrrolidine moiety can be introduced through a nucleophilic substitution reaction

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.

Chemical Reactions Analysis

Types of Reactions

1-methyl-2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylimidazole can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amine under specific conditions.

    Reduction: The compound can be oxidized to introduce additional functional groups.

    Substitution: The phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common reagents include hydrogen peroxide and potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Conditions vary depending on the substituent but often involve catalysts and solvents like dichloromethane or ethanol.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce various functional groups onto the phenyl ring.

Scientific Research Applications

1-methyl-2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylimidazole has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or inhibitor.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-methyl-2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylimidazole involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the imidazole ring can interact with enzymes and receptors. The pyrrolidine moiety may enhance the compound’s binding affinity and specificity. Overall, the compound’s effects are mediated through a combination of these interactions, leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    1-methyl-2-pyrrolidinone: A simpler compound with a pyrrolidinone ring, used as a solvent and in various chemical reactions.

    2-nitroimidazole: Contains a nitro group on the imidazole ring, known for its use in radiosensitizers.

    Phenylimidazole: A basic structure with a phenyl group attached to an imidazole ring, used in various chemical syntheses.

Uniqueness

1-methyl-2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylimidazole is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

IUPAC Name

1-methyl-2-(2-nitro-5-pyrrolidin-1-ylphenyl)sulfanylimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c1-16-9-6-15-14(16)21-13-10-11(17-7-2-3-8-17)4-5-12(13)18(19)20/h4-6,9-10H,2-3,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDAHVZAILPVZBW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1SC2=C(C=CC(=C2)N3CCCC3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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